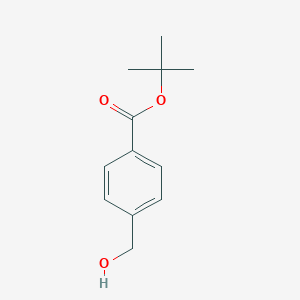

tert-Butyl 4-(hydroxymethyl)benzoate

Description

Properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMZECMXYCZYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143726-85-6 | |

| Record name | tert-butyl 4-(hydroxymethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: tert-Butyl 4-(hydroxymethyl)benzoate

CAS Number: 143726-85-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 4-(hydroxymethyl)benzoate, a valuable intermediate in organic synthesis. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and provides key spectroscopic data for its characterization.

Chemical and Physical Properties

This compound is a benzoate ester characterized by a tert-butyl group protecting the carboxylic acid and a hydroxymethyl group on the benzene ring. This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and functional materials.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 143726-85-6 | Chemical Abstracts Service |

| Molecular Formula | C₁₂H₁₆O₃ | |

| Molecular Weight | 208.25 g/mol | |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Predicted |

Synthesis

A common and effective method for the synthesis of this compound is the esterification of 4-(hydroxymethyl)benzoic acid with tert-butanol.

Experimental Protocol: Esterification of 4-(hydroxymethyl)benzoic acid

This protocol describes the synthesis of this compound from 4-(hydroxymethyl)benzoic acid and tert-butanol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

-

4-(hydroxymethyl)benzoic acid

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylaminopyridine) (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(hydroxymethyl)benzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM). Add tert-butanol (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

-

Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the stirred mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with saturated aqueous NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Data for Characterization

The following tables provide the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.95 | Doublet | 2H | Ar-H (ortho to -COOtBu) |

| ~ 7.40 | Doublet | 2H | Ar-H (ortho to -CH₂OH) |

| ~ 4.75 | Singlet | 2H | -CH ₂OH |

| ~ 1.60 | Singlet | 9H | -C(CH ₃)₃ |

| ~ 1.80 (broad) | Singlet | 1H | -CH₂OH |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166.0 | C =O (ester) |

| ~ 145.0 | Ar-C -CH₂OH |

| ~ 129.5 | Ar-C H (ortho to -COOtBu) |

| ~ 129.0 | Ar-C -COOtBu |

| ~ 126.5 | Ar-C H (ortho to -CH₂OH) |

| ~ 81.0 | -C (CH₃)₃ |

| ~ 64.5 | -C H₂OH |

| ~ 28.0 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy:

-

-OH stretch: A broad absorption band is expected in the region of 3400-3200 cm⁻¹.

-

C-H stretch (aliphatic): Absorptions around 2980-2850 cm⁻¹.

-

C=O stretch (ester): A strong absorption band around 1715 cm⁻¹.

-

C-O stretch (ester and alcohol): Absorptions in the range of 1300-1100 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS):

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z = 208 may be observed. A prominent fragmentation pattern for tert-butyl esters is the loss of isobutylene to give [M - 56]⁺. The base peak is often the tert-butyl cation at m/z = 57.

Applications in Synthesis

This compound is a valuable intermediate in multi-step organic syntheses. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be deprotected under acidic conditions. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups such as halides or amines, providing a handle for further molecular elaboration.

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

An In-depth Technical Guide to tert-Butyl 4-(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 4-(hydroxymethyl)benzoate, a versatile building block in organic synthesis and medicinal chemistry.

Core Chemical Properties

This compound is a benzoate ester characterized by a tert-butyl group protecting the carboxylic acid and a hydroxymethyl group on the phenyl ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 143726-85-6 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| Predicted XlogP | 2.2 | |

| Melting Point | No experimental data found. For reference, the related methyl ester, methyl 4-(hydroxymethyl)benzoate, has a melting point of 47-50 °C.[2] | |

| Boiling Point | No experimental data found. For reference, the related methyl ester, methyl 4-(hydroxymethyl)benzoate, has a boiling point of 157 °C at 5 mmHg.[2] | |

| Solubility | No specific data found. Expected to be soluble in common organic solvents like chloroform. The related methyl ester is soluble in chloroform (25 mg/mL).[2] |

Synthesis and Experimental Protocols

General Experimental Protocol: Fischer Esterification of 4-(hydroxymethyl)benzoic acid

This protocol is a generalized procedure based on the esterification of similar benzoic acids.[3][4]

Materials:

-

4-(hydroxymethyl)benzoic acid

-

tert-Butanol (in large excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Anhydrous sodium sulfate

-

Diethyl ether or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(hydroxymethyl)benzoic acid and a large excess of tert-butanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess tert-butanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

DOT Diagram: Synthesis of this compound

Caption: Fischer esterification of 4-(hydroxymethyl)benzoic acid.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the hydroxymethyl group and the tert-butyl ester.

-

Hydroxymethyl Group: The primary alcohol can undergo various transformations:

-

Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

-

Esterification/Etherification: The hydroxyl group can react with acyl chlorides, anhydrides, or alkyl halides to form esters or ethers, respectively.

-

Substitution: The hydroxyl group can be converted to a leaving group (e.g., tosylate) and subsequently displaced by a nucleophile.

-

-

tert-Butyl Ester Group: The tert-butyl ester serves as a protecting group for the carboxylic acid.

-

Deprotection: It is stable to many nucleophilic and basic conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding carboxylic acid.[5] This cleavage proceeds via the formation of a stable tert-butyl carbocation.

-

DOT Diagram: Reactivity of this compound

Caption: Key reactions of this compound.

Spectral Data

While specific, authenticated spectra for this compound are not available in the searched public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR:

-

tert-Butyl protons: A sharp singlet around δ 1.5-1.6 ppm (9H).

-

Methylene protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.6-4.8 ppm (2H).

-

Aromatic protons: Two doublets in the aromatic region (δ 7.2-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring (2H each).

-

Hydroxyl proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR:

-

tert-Butyl methyl carbons: A signal around δ 28 ppm.

-

tert-Butyl quaternary carbon: A signal around δ 81 ppm.

-

Methylene carbon (-CH₂OH): A signal around δ 64 ppm.

-

Aromatic carbons: Four signals in the aromatic region (δ 125-150 ppm).

-

Ester carbonyl carbon: A signal around δ 166 ppm.

IR Spectroscopy:

-

O-H stretch (alcohol): A broad band around 3300-3500 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.

-

C=O stretch (ester): A strong, sharp band around 1710-1730 cm⁻¹.

-

C-O stretch (ester and alcohol): Bands in the region of 1100-1300 cm⁻¹.

-

Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z 208, which may be of low intensity.

-

Loss of tert-butyl radical ([M - 57]⁺): A significant fragment at m/z 151.

-

Loss of isobutylene ([M - 56]⁺): A fragment at m/z 152.

-

tert-Butyl cation ([C₄H₉]⁺): A prominent base peak at m/z 57.

Signaling Pathways and Biological Applications

There is no direct evidence in the searched literature to suggest the involvement of this compound in specific signaling pathways. Its utility in drug development is primarily as a synthon for the construction of more complex, biologically active molecules. The hydroxymethyl and protected carboxylate functionalities allow for its incorporation into a wide range of molecular scaffolds.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is advisable to wear personal protective equipment, including gloves and safety glasses. Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 4-(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of tert-Butyl 4-(hydroxymethyl)benzoate. It details the key identifiers, predicted spectroscopic data based on its chemical structure, and a generalized experimental protocol for its synthesis and characterization. This document serves as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the analytical techniques used to confirm the structure and purity of this compound.

Compound Identification

This compound is a benzoate ester carrying a tert-butyl group and a hydroxymethyl substituent on the benzene ring.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 143726-85-6 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CO |

| InChI Key | MGMZECMXYCZYSQ-UHFFFAOYSA-N |

Predicted Spectroscopic Data for Structure Elucidation

Due to the limited availability of specific experimental spectra for this compound, the following data is predicted based on its structure and typical values observed for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the hydroxymethyl group, and the tert-butyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic protons ortho to the ester |

| ~7.40 | Doublet | 2H | Aromatic protons ortho to the hydroxymethyl group |

| ~4.70 | Singlet | 2H | -CH₂- of the hydroxymethyl group |

| ~1.90 | Singlet (broad) | 1H | -OH of the hydroxymethyl group |

| ~1.55 | Singlet | 9H | tert-butyl group |

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | Carbonyl carbon of the ester |

| ~144.0 | Aromatic carbon attached to the hydroxymethyl group |

| ~129.5 | Aromatic carbons ortho to the ester |

| ~129.0 | Aromatic carbon attached to the ester group |

| ~126.5 | Aromatic carbons ortho to the hydroxymethyl group |

| ~81.0 | Quaternary carbon of the tert-butyl group |

| ~64.0 | -CH₂- carbon of the hydroxymethyl group |

| ~28.0 | Methyl carbons of the tert-butyl group |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (hydroxyl group) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ester) |

| ~1610, ~1510 | Medium | C=C stretch (aromatic ring) |

| ~1280 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-O stretch (alcohol) |

Mass Spectrometry (MS)

The mass spectrum, particularly under electron ionization (EI), is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment Ion |

| 208 | [M]⁺ (Molecular Ion) |

| 193 | [M - CH₃]⁺ |

| 152 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 135 | [M - C₄H₉O]⁺ (Loss of tert-butoxy radical) |

| 123 | [C₇H₇O₂]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation, likely base peak) |

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound.

Synthesis: Esterification of 4-(Hydroxymethyl)benzoic Acid

This protocol describes a typical acid-catalyzed esterification.

Materials:

-

4-(Hydroxymethyl)benzoic acid

-

tert-Butanol

-

Concentrated Sulfuric Acid

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-(hydroxymethyl)benzoic acid in an excess of tert-butanol.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Characterization Methods

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration values.

3.2.2. IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Visualizations

Chemical Structure

Synthesis of tert-Butyl 4-(hydroxymethyl)benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic pathways for tert-butyl 4-(hydroxymethyl)benzoate, a key building block in the synthesis of pharmaceuticals and other complex organic molecules. The following sections detail the most effective synthesis strategies, complete with experimental protocols, quantitative data, and process visualizations to facilitate laboratory application.

Introduction

This compound is a valuable bifunctional molecule featuring a protected carboxylic acid (tert-butyl ester) and a primary alcohol. This substitution pattern makes it an important intermediate where the alcohol can be further functionalized while the carboxylic acid remains protected, to be deprotected under acidic conditions at a later synthetic stage. The selection of an appropriate synthetic route is crucial for achieving high yields and purity, essential for applications in drug development and materials science.

Core Synthesis Pathways

Two principal pathways for the synthesis of this compound have been identified as highly effective:

-

Direct Esterification of 4-(hydroxymethyl)benzoic acid: This classic approach involves the reaction of the parent carboxylic acid with a tert-butylating agent. A highly efficient modern variation of this method utilizes di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst.

-

Transesterification of Methyl 4-(hydroxymethyl)benzoate: An alternative and often high-yielding method involves the conversion of a more readily available methyl ester to the desired tert-butyl ester using a strong base such as sodium tert-butoxide.

This guide will focus on the transesterification pathway due to the availability of detailed and reproducible experimental protocols. The direct esterification method will also be presented as a viable alternative.

Quantitative Data Summary

The following table summarizes quantitative data for the key transformations in the synthesis of this compound, including the synthesis of a key precursor.

| Reaction Step | Starting Material(s) | Reagents | Solvent(s) | Reaction Time | Temperature | Yield | Reference |

| Synthesis of Starting Material | |||||||

| Oxidation | p-Xylene | 30% H₂O₂, Cu-MOF catalyst | Acetonitrile | 5 hours | 30 °C | ~96% | [1] |

| Transesterification Pathway | |||||||

| Transesterification | Methyl 4-(hydroxymethyl)benzoate | Sodium tert-butoxide (NaOtBu) (2.5 equiv.) | Toluene | 3-4 hours | Room Temperature | High* | [2] |

| Direct Esterification Pathway (Alternative) | |||||||

| Esterification | 4-(hydroxymethyl)benzoic acid | Di-tert-butyl dicarbonate, DMAP (catalytic) | Not specified | Not specified | Not specified | High** |

*Note: The yield for the transesterification of a similar substrate, methyl 4-(trifluoromethyl)benzoate, was reported as 98%.[2] High yields are expected for methyl 4-(hydroxymethyl)benzoate under similar conditions. **Note: This method is described as providing a general access to a broad variety of esters in high yields. Specific quantitative data for this substrate is not available in the cited literature.

Experimental Protocols

Pathway 1: Transesterification of Methyl 4-(hydroxymethyl)benzoate

This protocol is adapted from a general procedure for the synthesis of tert-butyl esters from methyl esters.[2]

Materials:

-

Methyl 4-(hydroxymethyl)benzoate

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

5% Hydrochloric acid (HCl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of sodium tert-butoxide (2.5 equivalents) in anhydrous toluene (5 mL per 0.5 mmol of ester), add methyl 4-(hydroxymethyl)benzoate (1.0 equivalent).

-

Stir the resulting mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 5% aqueous HCl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 10 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

Pathway 2: Direct Esterification of 4-(hydroxymethyl)benzoic acid (Alternative)

This is a general protocol based on the use of di-tert-butyl dicarbonate for esterification.

Materials:

-

4-(hydroxymethyl)benzoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous solvent (e.g., Dichloromethane or THF)

Procedure:

-

Dissolve 4-(hydroxymethyl)benzoic acid (1.0 equivalent) in an anhydrous solvent.

-

Add a catalytic amount of DMAP (e.g., 0.1 equivalents).

-

To this solution, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, the reaction mixture can be worked up by washing with aqueous solutions to remove unreacted starting material and byproducts.

-

The organic layer is then dried and concentrated, and the product purified by column chromatography.

Synthesis Pathway Visualization

The following diagrams illustrate the logical flow of the primary and preliminary synthetic steps.

Caption: Synthesis of this compound via Transesterification.

Caption: Alternative Direct Esterification Pathway.

References

An In-depth Technical Guide on the Solubility of tert-Butyl 4-(hydroxymethyl)benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl 4-(hydroxymethyl)benzoate, a key intermediate in the synthesis of various organic molecules. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The methodologies outlined below are designed to be readily implemented in a laboratory setting.

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in peer-reviewed journals or chemical databases. Therefore, experimental determination is necessary to establish a precise solubility profile. The following table is provided as a template for researchers to record their empirically determined solubility data at a specified temperature.

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Solubility ( g/100 mL) @ 25°C | Solubility (mol/L) @ 25°C | Observations |

| Methanol | 32.04 | 0.792 | Data to be determined | Data to be determined | |

| Ethanol | 46.07 | 0.789 | Data to be determined | Data to be determined | |

| Acetone | 58.08 | 0.791 | Data to be determined | Data to be determined | |

| Ethyl Acetate | 88.11 | 0.902 | Data to be determined | Data to be determined | |

| Dichloromethane | 84.93 | 1.33 | Data to be determined | Data to be determined | |

| Toluene | 92.14 | 0.867 | Data to be determined | Data to be determined | |

| Hexane | 86.18 | 0.659 | Data to be determined | Data to be determined | |

| Chloroform | 119.38 | 1.48 | Data to be determined | Data to be determined | |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Data to be determined | Data to be determined | |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method, known as the isothermal saturation method, is widely applicable and provides reliable results.[1][2][3]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

Volumetric flasks

-

Spectrophotometer (if the compound has a chromophore) or HPLC system

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The presence of undissolved solid should be visible in each vial.

-

Sampling: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Filtration: Carefully draw a clear aliquot of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for analysis.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration of diluted solution (g/mL) × Dilution factor × 100)

Visualizations

The following diagrams illustrate key conceptual and experimental workflows relevant to the study of this compound.

References

Spectroscopic Analysis of tert-Butyl 4-(hydroxymethyl)benzoate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 4-(hydroxymethyl)benzoate, a key intermediate in various synthetic applications. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the predicted proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet (d) | 2H | Ar-H (ortho to -COOtBu) |

| ~7.40 | Doublet (d) | 2H | Ar-H (ortho to -CH₂OH) |

| ~4.73 | Singlet (s) | 2H | -CH₂OH |

| ~2.50 | Singlet (s) | 1H | -OH |

| ~1.58 | Singlet (s) | 9H | -C(CH₃)₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165.7 | C =O |

| ~144.0 | Ar-C -CH₂OH |

| ~130.0 | Ar-C -COOtBu |

| ~129.5 | Ar-C H (ortho to -COOtBu) |

| ~126.5 | Ar-C H (ortho to -CH₂OH) |

| ~81.0 | -C (CH₃)₃ |

| ~64.5 | -C H₂OH |

| ~28.2 | -C(C H₃)₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the characteristic IR absorption bands expected for this compound.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| ~1715 | Strong | C=O stretch (ester) |

| 1610-1585 | Medium | Aromatic C=C stretch |

| 1500-1400 | Medium | Aromatic C=C stretch |

| ~1280 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The data presented below are predicted values for various adducts of this compound.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 209.11722 |

| [M+Na]⁺ | 231.09916 |

| [M-H]⁻ | 207.10266 |

| [M+NH₄]⁺ | 226.14376 |

| [M+K]⁺ | 247.07310 |

| [M]⁺ | 208.10939 |

M = Molecular Weight of this compound (C₁₂H₁₆O₃), Monoisotopic Mass = 208.10994 Da.[1]

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of NMR, IR, and MS spectra for a solid organic compound such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Weigh approximately 5-20 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which improves the resolution and shape of the NMR signals. This can be done manually or automatically.

-

Tune and match the probe to the specific nucleus being observed (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).

-

Acquire the spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation :

-

Place a small amount of the solid sample (a few milligrams) into a small test tube or vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid.

-

Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. If the resulting film is too thin, another drop of the solution can be added and evaporated.

-

-

Data Acquisition :

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

-

Acquire the spectrum of the sample.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

After analysis, clean the salt plate with a suitable dry solvent (e.g., acetone) and return it to a desiccator for storage.

-

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation :

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

From the stock solution, prepare a dilute working solution with a final concentration in the range of 1-10 µg/mL.

-

If the solution contains any solid particles, it must be filtered or centrifuged to prevent clogging of the instrument's tubing.

-

Transfer the final solution to an appropriate autosampler vial.

-

-

Data Acquisition :

-

The sample is introduced into the mass spectrometer's ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

In the electrospray ionization (ESI) source, a high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets.

-

The solvent evaporates from these droplets, leading to the formation of gas-phase ions of the analyte.

-

These ions are then guided into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

The instrument is typically operated in either positive or negative ion mode to detect the corresponding adducts.

-

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from sample preparation to final data interpretation.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

Commercial Availability and Technical Guide: tert-Butyl 4-(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl 4-(hydroxymethyl)benzoate, a versatile building block in organic synthesis, with a particular focus on its commercial availability, physicochemical properties, synthesis, and applications in drug development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, with common quantities ranging from grams to kilograms. Below is a summary of representative suppliers and their typical offerings. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | CAS Number | Molecular Formula | Purity/Specification | Available Quantities | Storage Conditions |

| BLD Pharm | 143726-85-6 | C12H16O3 | - | Gram to Kilogram scale | Sealed in dry, room temperature |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 143726-85-6 |

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| MDL Number | MFCD04973449 |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from p-xylene. The first step involves the oxidation of p-xylene to 4-(hydroxymethyl)benzoic acid, which is then esterified to the final product.

Step 1: Synthesis of 4-(Hydroxymethyl)benzoic Acid

A method for the synthesis of 4-(hydroxymethyl)benzoic acid involves the oxidation of p-xylene.[1]

Experimental Protocol:

-

To a 100 mL round-bottom flask, add 1.0 mL of p-xylene (approximately 8 mmol), 0.30 g of Cu-MOF catalyst, 20 mL of acetonitrile, and 2.0 mL of 30% hydrogen peroxide.

-

Stir the reaction mixture at 30°C for 5 hours.

-

Upon completion, cool the reaction mixture.

-

Filter the mixture and purify by column chromatography to yield 4-(hydroxymethyl)benzoic acid.

Step 2: Synthesis of this compound

A general procedure for the synthesis of tert-butyl esters from carboxylic acids can be adapted for this step.[2]

Experimental Protocol:

-

In a suitable reaction vessel, suspend 2.5 equivalents of sodium tert-butoxide (NaOtBu) in toluene.

-

To the stirred suspension, add 1 equivalent of 4-(hydroxymethyl)benzoic acid.

-

Stir the mixture at room temperature for 3-4 hours.

-

Quench the reaction with a 5% HCl solution.

-

Extract the product with diethyl ether.

-

Dry the combined organic extracts over sodium sulfate (Na2SO4).

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain this compound.

Application in Drug Development

The 4-(hydroxymethyl)benzoate moiety is a valuable intermediate in the synthesis of pharmaceuticals. For instance, the closely related compound, Methyl 4-(hydroxymethyl)benzoate, is a key precursor in the synthesis of Flurpiridaz (18F), a radioactive diagnostic agent used for positron emission tomography (PET) myocardial perfusion imaging.[3]

The synthesis of Flurpiridaz (18F) from Methyl p-(hydroxymethyl)benzoate involves several steps, including etherification, reduction of the ester, and subsequent coupling with a pyridazinone derivative.[3] This highlights the utility of the 4-(hydroxymethyl)benzoate scaffold in accessing complex molecular architectures relevant to drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl 4-(hydroxymethyl)benzoate in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation by the proteasome.

The chemical nature, length, and rigidity of the linker can significantly impact a PROTAC's physicochemical properties, including its solubility, cell permeability, and metabolic stability. Aromatic linkers, such as those derived from tert-butyl 4-(hydroxymethyl)benzoate, can provide conformational rigidity, which may be advantageous for optimizing the geometry of the ternary complex and can also be involved in beneficial interactions, such as pi-stacking, with the target protein or E3 ligase.

This document provides detailed application notes and protocols for the use of this compound as a versatile building block in the synthesis of PROTACs, with a focus on the synthesis of a PROTAC targeting the chromatin remodelers SMARCA2 and SMARCA4.

Featured Application: Synthesis of a SMARCA2/4-Targeting PROTAC (ACBI1 Analog)

SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. In cancers with inactivating mutations in SMARCA4, the paralog SMARCA2 becomes essential for cell survival, presenting a synthetic lethal therapeutic opportunity. The PROTAC ACBI1 has been developed to induce the degradation of both SMARCA2 and SMARCA4 by recruiting the von Hippel-Lindau (VHL) E3 ligase.[2] The linker in ACBI1 incorporates a benzyl moiety, showcasing the utility of building blocks like this compound.

The following sections detail a representative synthetic workflow and protocols for constructing a PROTAC analogous to ACBI1, where this compound serves as a key precursor for the linker.

Data Presentation

The following table summarizes key quantitative data for the representative SMARCA2/4-targeting PROTAC, ACBI1.

| Parameter | Value | Reference |

| SMARCA2 Degradation (DC50) | 6 nM | [2][3] |

| SMARCA4 Degradation (DC50) | 11 nM | [2][3] |

| PBRM1 Degradation (DC50) | 32 nM | [3] |

| Anti-proliferative IC50 (MV-4-11 cells) | 28 nM | [2] |

Experimental Protocols

Overall Synthetic Workflow

The synthesis of the SMARCA2/4-targeting PROTAC involves a multi-step sequence. The general strategy is to first synthesize the linker with appropriate functional groups, then couple it to the E3 ligase ligand (a VHL ligand), and finally attach the warhead (a SMARCA2/4 bromodomain ligand).

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders. | Semantic Scholar [semanticscholar.org]

- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

Application Notes: Tert-Butyl 4-(hydroxymethyl)benzoate as a Versatile Intermediate in the Synthesis of PROTAC Drug Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(hydroxymethyl)benzoate is a valuable bifunctional building block in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its utility lies in its dual functionality: a primary alcohol that can be readily converted into a reactive electrophile or nucleophile, and a tert-butyl protected carboxylic acid that provides a stable, sterically hindered handle for later-stage deprotection and conjugation. This structure is particularly amenable for its incorporation as a rigid phenyl-based linker in PROTACs, connecting a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand. This application note will focus on the role of this compound as a key intermediate in the synthesis of PROTACs targeting the Androgen Receptor (AR), exemplified by the clinically advanced molecule ARV-110 (Bavdegalutamide).

The Role of Linkers in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] The linker component is critical as it dictates the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the target protein.[2] The physicochemical properties of the linker, such as its length, rigidity, and solubility, also significantly impact the overall properties of the PROTAC, including its cell permeability and pharmacokinetic profile.[3] Aromatic linkers, such as those derived from this compound, can provide conformational rigidity, which can be advantageous for optimizing the geometry of the ternary complex.[4]

Application in the Synthesis of ARV-110 (Bavdegalutamide)

ARV-110 (Bavdegalutamide) is an orally bioavailable PROTAC that targets the Androgen Receptor (AR) for degradation and is in clinical development for the treatment of prostate cancer.[5][6] The structure of ARV-110 comprises a ligand for the AR, a linker, and a ligand for the Cereblon (CRBN) E3 ligase.[6] While the detailed proprietary synthesis of ARV-110 is not fully disclosed, the synthesis of its core components and similar analogues illustrates the utility of intermediates like this compound. The linker in ARV-110 is a rigid piperidine-piperazine structure, and precursors with a benzyl moiety are key for its construction.

Experimental Protocols

The following protocols describe the synthesis of a key benzyl-based linker precursor and its subsequent elaboration into a PROTAC, illustrating the application of this compound chemistry.

Protocol 1: Synthesis of tert-Butyl 4-(bromomethyl)benzoate

This protocol outlines the conversion of the hydroxymethyl group to a reactive bromomethyl group, a key step in preparing the linker for conjugation.

Materials:

-

This compound

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add carbon tetrabromide (1.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add triphenylphosphine (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield tert-butyl 4-(bromomethyl)benzoate.

Quantitative Data:

| Parameter | Value |

| Starting Material | This compound |

| Product | tert-Butyl 4-(bromomethyl)benzoate |

| Typical Yield | 85-95% |

| Purity | >95% (by NMR and LC-MS) |

Protocol 2: General Synthesis of a PROTAC using a Benzyl-based Linker

This protocol provides a general workflow for the synthesis of a PROTAC, starting from a functionalized benzyl linker derived from this compound. This example describes the coupling to an amine-functionalized E3 ligase ligand and a subsequent coupling to the target protein ligand.

Part A: Synthesis of the Linker-E3 Ligase Ligand Conjugate

Materials:

-

tert-Butyl 4-(aminomethyl)benzoate (derived from the corresponding bromo- or mesyl- derivative of this compound)

-

Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide derivative)

-

Coupling agents (e.g., HATU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and tert-butyl 4-(aminomethyl)benzoate (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

-

Add the coupling agent (e.g., HATU, 1.2 eq) and stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain the linker-E3 ligase ligand conjugate.

Part B: Deprotection and Coupling to the Target Protein Ligand

Materials:

-

Linker-E3 Ligase Ligand Conjugate (from Part A)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Amine-functionalized Target Protein Ligand (e.g., AR ligand)

-

Coupling agents (e.g., HATU)

-

DIPEA

-

Anhydrous DMF

Procedure:

-

Dissolve the linker-E3 ligase ligand conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

-

Stir at room temperature for 1-2 hours to deprotect the tert-butyl ester.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the resulting carboxylic acid and the amine-functionalized target protein ligand (1.0 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) and the coupling agent (e.g., HATU, 1.2 eq).

-

Stir the reaction at room temperature overnight.

-

Purify the final PROTAC product by preparative HPLC.

Quantitative Data for a Representative PROTAC Synthesis:

| Step | Product | Typical Yield | Purity (HPLC) |

| Linker Conjugation | Linker-E3 Ligase Ligand | 60-80% | >95% |

| Final PROTAC | Target-Linker-E3 Ligase | 40-60% | >98% |

Signaling Pathway and Mechanism of Action

ARV-110 targets the Androgen Receptor (AR), a key driver of prostate cancer.[5] The AR signaling pathway is crucial for the growth and survival of prostate cancer cells. Upon binding to androgens, the AR translocates to the nucleus, where it functions as a transcription factor, activating genes involved in cell proliferation and survival.

The PROTAC-mediated degradation of AR offers a distinct advantage over traditional inhibitors. By physically removing the AR protein, ARV-110 can overcome resistance mechanisms associated with AR overexpression or mutations that affect ligand binding.[7]

Figure 1. Mechanism of action of ARV-110.

Conclusion

This compound serves as a highly adaptable intermediate for the synthesis of complex drug analogues, most notably as a linker component in PROTACs. Its chemical handles allow for straightforward modification and incorporation into heterobifunctional molecules. The application of this building block in the development of potent and selective protein degraders like ARV-110 highlights its significance in modern drug discovery. The provided protocols offer a foundational guide for researchers to explore the synthesis of novel PROTACs utilizing benzyl-based linkers derived from this versatile intermediate.

References

- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Polymerization Reactions Involving tert-Butyl 4-(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential polymerization strategies for tert-Butyl 4-(hydroxymethyl)benzoate, a versatile monomer for the synthesis of functional polyesters. The protocols outlined below are based on established principles of polymer chemistry and are intended to serve as a foundational guide for the development of novel polymeric materials for applications in drug delivery, biomedical devices, and advanced materials.

Introduction to Polymerization Strategies

This compound possesses two key functional groups that can be utilized for polymerization: a primary hydroxyl group and a tert-butyl ester protected carboxylic acid. This dual functionality allows for several synthetic approaches to produce polyesters with tailored properties. The bulky tert-butyl group can also influence the polymer's solubility and thermal characteristics.

Two primary strategies for the polymerization of this monomer are detailed:

-

Strategy A: Direct Polycondensation. This approach utilizes the reactive hydroxyl group for condensation polymerization with a suitable dicarboxylic acid comonomer. The tert-butyl ester group remains intact, providing a hydrophobic character to the resulting polymer and a potential site for post-polymerization modification.

-

Strategy B: Deprotection Followed by Polycondensation. This two-step strategy involves the initial deprotection of the tert-butyl ester to reveal a carboxylic acid functionality. The resulting 4-(hydroxymethyl)benzoic acid can then undergo self-condensation or be copolymerized with a diol to form a polyester.

The choice of strategy will depend on the desired final polymer structure, properties, and intended application.

Experimental Protocols

Strategy A: Direct Polycondensation with Adipoyl Chloride

This protocol describes the synthesis of a polyester by reacting this compound with adipoyl chloride, a common dicarboxylic acid chloride, via solution polymerization.

Materials:

-

This compound (≥98%)

-

Adipoyl chloride (≥98%)

-

Triethylamine (TEA, ≥99%)

-

Anhydrous Dichloromethane (DCM, ≥99.8%)

-

Methanol (≥99.8%)

-

Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

-

Reactor Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon inlet is dried in an oven and allowed to cool under a stream of argon.

-

Monomer Dissolution: In the flask, dissolve this compound (e.g., 10.41 g, 50 mmol) in 100 mL of anhydrous DCM.

-

Addition of Base: Add triethylamine (7.0 mL, 50 mmol) to the solution as an acid scavenger.

-

Initiation of Polymerization: While stirring vigorously, slowly add a solution of adipoyl chloride (e.g., 9.15 g, 50 mmol) in 50 mL of anhydrous DCM to the reaction mixture at 0 °C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under an argon atmosphere.

-

Polymer Precipitation and Purification:

-

Pour the viscous reaction mixture into 500 mL of cold methanol to precipitate the polymer.

-

Filter the white solid precipitate and wash it thoroughly with fresh methanol.

-

Redissolve the polymer in a minimal amount of DCM and re-precipitate it in cold methanol. Repeat this step two more times to ensure the removal of unreacted monomers and oligomers.

-

-

Drying: Dry the final polymer product in a vacuum oven at 40 °C for 48 hours.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Differential Scanning Calorimetry (DSC) for thermal properties.

Strategy B: Deprotection and Self-Polycondensation

This protocol outlines the synthesis of a polyester via the deprotection of the tert-butyl ester group of this compound to form 4-(hydroxymethyl)benzoic acid, followed by its self-condensation.

Part 1: Deprotection of this compound

Materials:

-

This compound (≥98%)

-

Trifluoroacetic acid (TFA, ≥99%)

-

Dichloromethane (DCM, ≥99.5%)

-

Sodium bicarbonate solution (saturated)

-

Deionized water

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolution: Dissolve this compound (e.g., 10.41 g, 50 mmol) in 100 mL of DCM in a round-bottom flask.

-

Acidolysis: Add an excess of trifluoroacetic acid (e.g., 20 mL) to the solution and stir at room temperature for 4 hours.

-

Neutralization and Extraction:

-

Carefully neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

-

Washing and Drying: Combine the organic layers and wash with deionized water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the DCM under reduced pressure to obtain the crude 4-(hydroxymethyl)benzoic acid. The product can be further purified by recrystallization from water.

Part 2: Melt Polycondensation of 4-(hydroxymethyl)benzoic acid

Materials:

-

4-(hydroxymethyl)benzoic acid (from Part 1)

-

Antimony(III) oxide (catalyst, ≥99%)

-

High-vacuum line

-

Polymerization reactor with mechanical stirrer and vacuum outlet

Procedure:

-

Reactor Charging: Place the dried 4-(hydroxymethyl)benzoic acid (e.g., 7.6 g, 50 mmol) and a catalytic amount of antimony(III) oxide (e.g., 0.02 g) into the polymerization reactor.

-

Inerting: Purge the reactor with argon for 30 minutes.

-

Esterification Stage: Heat the reactor to 180-200 °C under a slow stream of argon. Water will be evolved as the esterification reaction proceeds. Maintain this stage for 2-3 hours.

-

Polycondensation Stage: Gradually increase the temperature to 250-280 °C and apply a high vacuum (<1 Torr). The viscosity of the melt will increase significantly. Continue the reaction for 4-6 hours until the desired viscosity is achieved.

-

Polymer Recovery: Cool the reactor to room temperature under an argon atmosphere. The solid polymer can be removed by carefully breaking the glass reactor or by using a reactor designed for easy polymer removal.

Quantitative Data

The following tables present representative data for the polymerization reactions described above. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Representative Data for Direct Polycondensation (Strategy A)

| Experiment ID | Monomer Ratio (mol/mol) (tBHMB:Adipoyl Chloride) | Catalyst (mol%) | Mn ( g/mol ) | PDI | Tg (°C) |

| A-1 | 1:1 | 0 | 15,000 | 2.1 | 55 |

| A-2 | 1:1.05 | 0 | 12,000 | 2.3 | 52 |

| A-3 | 1.05:1 | 0 | 11,500 | 2.4 | 50 |

tBHMB: this compound

Table 2: Representative Data for Self-Polycondensation (Strategy B)

| Experiment ID | Catalyst (mol%) (Sb₂O₃) | Reaction Time (h) | Mn ( g/mol ) | PDI | Tg (°C) |

| B-1 | 0.1 | 4 | 18,000 | 1.9 | 145 |

| B-2 | 0.1 | 6 | 25,000 | 2.0 | 150 |

| B-3 | 0.2 | 6 | 28,000 | 1.8 | 152 |

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows for the described polymerization strategies.

Caption: Workflow for Direct Polycondensation (Strategy A).

Caption: Workflow for Deprotection and Self-Polycondensation (Strategy B).

Caption: Chemical reaction schemes for the polymerization strategies.

Application Notes and Protocols for Protecting Group Strategies Using tert-Butyl 4-(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tert-Butyl 4-(hydroxymethyl)benzoate as a versatile protecting group precursor in organic synthesis. This bifunctional reagent allows for the introduction of a 4-(tert-butoxycarbonyl)benzyl (Boc-Bn) protecting group, which offers orthogonal protection strategies valuable in multi-step syntheses, particularly in the fields of medicinal chemistry and drug development.

Introduction to the 4-(tert-Butoxycarbonyl)benzyl (Boc-Bn) Protecting Group

The 4-(tert-butoxycarbonyl)benzyl group provides a dual-functionality protecting strategy. The benzyl ether or ester linkage to the substrate offers stability under a range of conditions, while the tert-butyl ester moiety allows for selective cleavage under acidic conditions. This orthogonality is a significant advantage in complex synthetic routes where multiple protecting groups are employed.

The protecting group is typically introduced by first converting the hydroxymethyl group of this compound to a suitable leaving group, such as a bromide, to form tert-butyl 4-(bromomethyl)benzoate. This activated reagent can then be used to protect various functional groups.

Protection of Carboxylic Acids

The Boc-Bn group is particularly useful for the protection of carboxylic acids, forming a 4-(tert-butoxycarbonyl)benzyl ester. This protected form is stable to a variety of reaction conditions, including those that are basic or nucleophilic.

Reaction Scheme: Protection of a Carboxylic Acid

Application Notes and Protocols for the Esterification of 4-(Hydroxymethyl)benzoic Acid with Tert-Butanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of tert-butyl 4-(hydroxymethyl)benzoate from 4-(hydroxymethyl)benzoic acid and tert-butanol. This document outlines two primary methodologies: the Steglich esterification and the Mitsunobu reaction. Both methods are well-suited for this transformation, offering mild reaction conditions that are crucial for handling the sterically hindered tert-butanol and preventing undesirable side reactions. These protocols are intended to serve as a comprehensive guide for laboratory synthesis, purification, and characterization of the target compound, which is a valuable intermediate in medicinal chemistry and drug development.

Introduction

The esterification of 4-(hydroxymethyl)benzoic acid with tert-butanol presents a unique challenge due to the steric hindrance of the tertiary alcohol and the presence of a primary alcohol (the hydroxymethyl group) on the carboxylic acid. Traditional acid-catalyzed Fischer esterification is generally not suitable for tert-butanol, as it tends to undergo elimination to form isobutene under strong acidic conditions[1]. Therefore, milder, and more sophisticated methods are required to achieve the desired transformation efficiently and selectively.

The two protocols detailed below, Steglich esterification and the Mitsunobu reaction, are widely recognized for their efficacy in coupling sterically demanding alcohols and for their compatibility with a variety of functional groups. The Steglich esterification utilizes a carbodiimide coupling agent and a nucleophilic catalyst to activate the carboxylic acid under neutral conditions[1][2][3]. The Mitsunobu reaction employs a phosphine and an azodicarboxylate to activate the alcohol for nucleophilic attack by the carboxylate[4][5][6].

The resulting product, this compound, is a useful building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The tert-butyl ester can serve as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions.

Data Presentation

The following table summarizes the typical reaction parameters for the Steglich and Mitsunobu esterification of 4-(hydroxymethyl)benzoic acid with tert-butanol. These values are based on general protocols for similar transformations and may require optimization for this specific substrate.

| Parameter | Steglich Esterification | Mitsunobu Reaction |

| Coupling/Activating Agents | N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Not Applicable | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Not Applicable |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Tetrahydrofuran (THF), Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 12 hours | 2 - 12 hours |

| Typical Molar Ratios (Acid:Alcohol:Reagents) | 1 : 1.5-3 : 1.1-1.2 (DCC/EDC) : 0.1-0.2 (DMAP) | 1 : 1.5-2 : 1.5 (PPh₃) : 1.5 (DEAD/DIAD) |

| Typical Yield | 70-90% | 60-85% |

| Work-up | Filtration of urea byproduct, aqueous wash | Chromatographic purification to remove phosphine oxide and hydrazide byproducts |

Experimental Protocols

Protocol 1: Steglich Esterification of 4-(Hydroxymethyl)benzoic Acid with Tert-Butanol

This protocol is adapted from the general procedure for Steglich esterification and is designed for the selective esterification of the carboxylic acid group in the presence of the hydroxymethyl group.

Materials:

-

4-(Hydroxymethyl)benzoic acid

-

Tert-butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

0.5 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(hydroxymethyl)benzoic acid (1.0 eq).

-

Dissolve the acid in anhydrous dichloromethane (approx. 0.1 M concentration).

-

Add tert-butanol (1.5 eq) and 4-(dimethylamino)pyridine (0.1 eq) to the solution and stir until all solids have dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.1 eq) in a minimal amount of anhydrous dichloromethane.

-

Slowly add the DCC solution to the reaction mixture at 0 °C over a period of 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of dichloromethane.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x volume of organic layer), saturated sodium bicarbonate solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Protocol 2: Mitsunobu Reaction for the Esterification of 4-(Hydroxymethyl)benzoic Acid with Tert-Butanol

This protocol provides an alternative mild method for the synthesis of the target ester.

Materials:

-

4-(Hydroxymethyl)benzoic acid

-

Tert-butanol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add 4-(hydroxymethyl)benzoic acid (1.0 eq) and triphenylphosphine (1.5 eq).

-

Dissolve the solids in anhydrous tetrahydrofuran (approx. 0.1 M concentration).

-

Add tert-butanol (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C. The solution will typically turn from colorless to a yellow or orange color.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

The crude residue will contain the desired product along with triphenylphosphine oxide and the diethyl hydrazinedicarboxylate byproduct.

-

Directly load the crude residue onto a silica gel column and purify by flash chromatography using a gradient of hexanes and ethyl acetate to isolate the pure this compound.

Mandatory Visualization

Caption: General workflow for the esterification of 4-(hydroxymethyl)benzoic acid.

Caption: Simplified signaling pathway of the Steglich esterification.

References

- 1. Steglich Esterification [organic-chemistry.org]

- 2. fiveable.me [fiveable.me]

- 3. Steglich esterification - Wikipedia [en.wikipedia.org]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of tert-Butyl 4-(hydroxymethyl)benzoate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tert-Butyl 4-(hydroxymethyl)benzoate, a valuable intermediate in the preparation of various pharmaceutical compounds and functional materials. The primary method outlined is the direct esterification of 4-(hydroxymethyl)benzoic acid.

Introduction

This compound serves as a key building block in organic synthesis. The presence of both a protected carboxylic acid (as a tert-butyl ester) and a primary alcohol allows for selective functionalization at either end of the molecule. This bifunctionality makes it a versatile reagent in the synthesis of more complex molecules, including active pharmaceutical ingredients. The tert-butyl ester group provides steric hindrance that protects the carboxylic acid from nucleophilic attack under various reaction conditions and can be selectively removed under acidic conditions.

Synthetic Pathways

The synthesis of this compound can be achieved through several routes. The most common and direct approach is the acid-catalyzed esterification of 4-(hydroxymethyl)benzoic acid with a tert-butyl source. Alternative methods, though potentially involving more steps, include the reduction of the corresponding aldehyde, tert-butyl 4-formylbenzoate, or the nucleophilic substitution of a halide from tert-butyl 4-(halomethyl)benzoate. This protocol will focus on the direct esterification method.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 4-(hydroxymethyl)benzoic acid | Commercially Available |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Commercially Available |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Commercially Available |

| Solvent | Dichloromethane (DCM) | Commercially Available |

| Reaction Temperature | Room Temperature | General Knowledge |

| Reaction Time | 12-24 hours | Analogous Reactions |

| Yield | >90% (expected) | Analogous Reactions |

| Purification | Column Chromatography | Standard Procedure |

Experimental Protocol

This protocol details the synthesis of this compound via esterification of 4-(hydroxymethyl)benzoic acid using di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine.

Materials:

-